Glucosylurea
Description
Historical Perspectives on Glycosylurea Compound Investigations
The exploration of glycosylurea compounds is rooted in the broader history of carbohydrate and medicinal chemistry. While methods for the synthesis of β-urea-linkages at the anomeric center of sugars have been established for several decades, the stereoselective synthesis of their α-isomers is a more recent achievement. nih.govnih.gov This highlights the ongoing evolution of synthetic strategies to access these complex molecules. The development of these synthetic methodologies has been crucial for enabling detailed investigations into their chemical properties and biological activities.
Significance of Glycosylurea Linkages within Glycoconjugate Analogs and Mimics
The urea (B33335) linkage in glucosylurea and its derivatives is a key feature that distinguishes them from naturally occurring glycoconjugates, which typically possess O- or N-glycosidic bonds. This urea linkage is notably robust and resistant to enzymatic cleavage by glycosidases, enzymes that readily break down natural glycosidic bonds. nih.gov This inherent stability makes glycosylurea-containing molecules valuable as mimics of natural glycoconjugates.
By replacing the more labile glycosidic bond with a stable urea linkage, researchers can create analogs that can better withstand the physiological environment, allowing for more sustained biological effects. This stability is a significant advantage in the design of therapeutic agents and biochemical probes. The stability of the carbon-carbon (C-C) bond in C-glycosides is well-documented to be higher than that of the carbon-oxygen (C-O) bond in O-glycosides, contributing to their increased stability. nih.govnih.gov The glycosylurea linkage offers a similar, if not superior, level of stability, making it an attractive isostere in the development of novel glycoconjugate analogs.
Contemporary Research Landscape and Future Directions in this compound Chemistry
Current research on this compound is vibrant and multifaceted, with a strong focus on its potential applications in medicinal chemistry and chemical biology. A significant area of investigation is the development of stereoselective synthesis methods to produce pure α- or β-anomers of this compound derivatives, as the stereochemistry at the anomeric center can profoundly influence their biological activity. nih.gov
Furthermore, the synthesis and biological evaluation of a wide array of this compound derivatives are actively being pursued. These studies often involve modifying the urea or sugar portion of the molecule to fine-tune its properties and enhance its therapeutic potential. nih.gov For instance, various derivatives are being screened for their inhibitory activity against enzymes like α-glucosidase, which is a key target in the management of type 2 diabetes. researchgate.netnih.govnih.gov
The future of this compound research holds great promise. The development of more efficient and scalable synthetic routes will undoubtedly accelerate the discovery of new bioactive compounds. There is a growing interest in incorporating this compound moieties into more complex molecules, such as pseudo-disaccharides and other glycomimetics, to probe and modulate biological processes. nih.gov The inherent stability of the glycosylurea linkage makes these compounds excellent candidates for the development of next-generation therapeutics with improved pharmacokinetic profiles. nih.gov However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, including optimizing efficacy, ensuring safety, and navigating the complex regulatory landscape. nih.govnih.govnih.gov
Detailed Research Findings
The following tables summarize key data and research findings related to this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14N2O6 | |
| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea | |
| Molecular Weight | 222.20 g/mol | |
| Synonyms | beta-D-Glucopyranosylurea, Monothis compound, N-beta-D-glucosylurea | |
| This data is compiled from publicly available chemical databases. |
Table 2: Biological Activity of Selected this compound-Related Compounds
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide derivative (14b) | α-glucosidase | 64.0 - 661.4 (range for derivatives) | researchgate.net |
| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3c) | α-glucosidase | 0.92 ± 0.01 | nih.gov |
| 6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3l) | α-glucosidase | 1.04 ± 0.03 | nih.gov |
| 6-bromo-8-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3p) | α-glucosidase | 0.78 ± 0.05 | nih.gov |
| Acarbose (B1664774) (standard) | α-glucosidase | 750.0 | researchgate.net |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33204-32-9 |
|---|---|
Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
FKWQEFWENKGUGF-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
Other CAS No. |
33204-32-9 |
Synonyms |
glucose(13C)ureide glucose-ureide glucoseureide glucosyl urea glucosylurea glucosylurea, (beta-D-Glc)-isomer N-carbamoyl-D-glucopyranosylamine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Glucosylurea and Its Derivatives
Stereoselective Approaches to Glucosylurea Anomers
The spatial orientation of the urea (B33335) moiety at the anomeric carbon (C-1) of glucose defines the α- or β-configuration of this compound. The selective synthesis of each anomer requires distinct strategies that carefully control the reaction mechanism and intermediates.
The synthesis of α-glycosyl ureas has historically been challenging, but effective methods have been developed. A notable one-pot procedure allows for a direct and stereoselective synthesis from tetra-O-benzyl glycosyl azides and isocyanates nih.gov. This approach avoids the isolation of intermediate compounds and provides the α-anomer with high selectivity. The reaction is versatile and compatible with various isocyanates. Subsequent removal of the benzyl protecting groups is typically achieved through catalytic hydrogenation, yielding the final α-glucosyl urea nih.gov.
The preference for the α-anomer in certain glycosylation reactions can be attributed to the "anomeric effect," where the presence of an electronegative atom at the anomeric center is stabilized when it is in the axial position (α-configuration). Reagent-controlled strategies can further enhance this selectivity. For instance, specific activating reagents can be tuned to match the reactivity of the glycosyl donor and acceptor, promoting the formation of the desired cis-glucosidic linkage, which corresponds to the α-anomer nih.gov.
Table 1: Example of a Synthetic Route to α-Glucosylurea
| Reactant 1 | Reactant 2 | Key Conditions | Primary Product | Reference |
|---|
Synthetic Strategies for β-Glucosylurea
The synthesis of β-glycosyl ureas is often more straightforward due to the influence of neighboring group participation. When a participating protecting group, such as an acetyl group, is present at the C-2 position of the glucose donor, it can form a cyclic intermediate (an oxonium ion) during the reaction. This intermediate shields the α-face of the anomeric carbon, forcing the incoming nucleophile (the urea or an amine precursor) to attack from the β-face. This results in the exclusive or predominant formation of the 1,2-trans product, which is the β-glucosylurea.
A common method involves the reaction of a glycosyl isocyanate with an amine. The isocyanate itself is often prepared from a glycosyl amine or azide. The use of participating protecting groups on the sugar backbone is a key strategy for ensuring high β-selectivity. While methods for creating the β-urea linkage have been established for a considerable time, recent advancements continue to refine these processes for higher yields and broader applications researchgate.net. Palladium-catalyzed methods have also shown effectiveness in the stereoselective synthesis of β-S-glycosides, and similar principles can be adapted for N-glycosides nih.gov.
Table 2: General Strategy for β-Glucosylurea Synthesis
| Glycosyl Donor | Nucleophile | Key Strategy | Primary Product | Reference |
|---|
Synthesis of Diversified this compound Derivatives
Beyond the parent this compound, derivatives such as glycosyl thioureas and biurets are of significant interest for their unique chemical properties and biological activities.
Glycosyl thioureas, where the urea oxygen is replaced by a sulfur atom, can be synthesized through several methods. A common approach involves the reaction of glycosyl isothiocyanates with primary or secondary amines wmich.edu. The glycosyl isothiocyanate precursors can be prepared from activated sugar derivatives.
An alternative and efficient method is the direct thionation of a pre-formed glycosylurea. This can be achieved using a thionating agent, with Lawesson's reagent being a prominent example. This method provides a practical way to convert existing glycosylurea libraries into their corresponding thiourea (B124793) analogues, opening up possibilities for synthesizing diverse derivatives scirp.org. The reaction typically involves treating the glycosylurea with Lawesson's reagent in a solvent like pyridine scirp.org. Some macrocyclic bis-thiourea derivatives have also been developed as catalysts to promote stereospecific glycosylation reactions nih.gov.
Table 4: Comparative Synthesis of Glycosyl Thioureas
| Method | Starting Material | Reagent | Key Advantage | Reference |
|---|---|---|---|---|
| Isothiocyanate Route | Glycosyl Isothiocyanate | Amine (R-NH₂) | Direct formation of N-substituted thioureas. | wmich.edu |
| Thionation Route | Glycosylurea | Lawesson's Reagent | Converts existing ureas to thioureas; avoids handling isothiocyanates. | scirp.org |
Synthesis of Glycosyl Biurets
Glycosyl biurets are derivatives containing a chain of three nitrogen atoms and two carbonyl groups attached to the anomeric carbon. These compounds can be synthesized through the reaction of glycosyl isocyanates with ureas. For instance, O-peracetylated β-D-glucopyranosylisocyanate reacts with phenylurea to yield 1-(β-D-glucopyranosyl)-5-phenylbiuret nih.gov.
More complex biurets can be formed in one-pot reactions. O-peracetylated β-D-glucopyranosylamine can first react with reagents like isocyanatocarbonyl chloride (OCNCOCl), followed by the addition of a second glycosylamine to form symmetrical or unsymmetrical 1,5-diglycosylbiurets nih.gov. The reaction conditions and the nature of the reactants allow for the construction of a variety of glycosyl biuret (B89757) structures.
Table 5: Synthetic Pathways to Glycosyl Biurets
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| O-peracetylated β-D-glucopyranosylisocyanate | Phenylurea | 1-Glycosyl-5-phenylbiuret | nih.gov |
| O-peracetylated N-β-D-glucopyranosylurea | Phenylisocyanate | 1-Glycosyl-3,5-diphenylbiuret | nih.gov |
Catalytic Strategies in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of this compound. Different catalytic systems, including acid, base, and metal-mediated approaches, offer distinct advantages in terms of yield, stereoselectivity, and reaction conditions.
Acid-Catalyzed Condensation Reactions
Acid-catalyzed condensation is a foundational method for synthesizing glucosylureas. libretexts.org This reaction typically involves combining an unprotected sugar, such as D-glucose, with urea in the presence of a strong acid. thieme-connect.comyoutube.com The hemiacetal group of the sugar is activated by the acid, allowing for nucleophilic attack by urea to form a glycosidic bond. masterorganicchemistry.com
The reaction can be performed in various media:
Aqueous Media: Historically, the reaction was conducted in aqueous HCl at around 50°C, though this often required long reaction times and resulted in modest yields. thieme-connect.com
Co-solvent Systems: The use of co-solvents like ethyl acetate with aqueous HCl can improve yields and maintain high β-selectivity. thieme-connect.com
Solvent-Free Melts: A greener alternative involves reacting the sugar and urea in a melt with an acid catalyst like Amberlyst 15. uni-regensburg.de This method offers high yields and short reaction times. uni-regensburg.de
Regardless of the medium, these reactions are generally under thermodynamic control, favoring the formation of the more stable β-anomer, where the urea substituent is in the equatorial position. thieme-connect.comuni-regensburg.de
Base-Catalyzed Reaction Systems
Base catalysis is employed in specific steps of more complex this compound synthetic routes. While the direct condensation of glucose and urea is acid-catalyzed, subsequent transformations can utilize basic conditions. For example, in a multi-step synthesis of α-linked urea neoglycoconjugates, a key step involves the conversion of a glycosyl trichloroacetamide intermediate into the final urea glycoside. This conversion is effectively carried out by reacting the intermediate with an amine nucleophile in the presence of a base, such as cesium carbonate. researchgate.net This reaction proceeds with complete retention of the stereochemistry at the anomeric center. researchgate.net
Metal-Mediated Catalysis (e.g., Nickel(II) Catalysis)
Metal-mediated catalysis offers powerful and highly stereoselective routes to this compound derivatives, often providing access to anomers that are difficult to obtain through traditional methods. Nickel(II) catalysis has emerged as a particularly effective strategy for the synthesis of α-linked urea glycosides. researchgate.netresearchgate.net
The methodology involves a two-step procedure:
Formation of α-Glycosyl Trichloroacetamide: A glycosyl trichloroacetimidate (B1259523) is converted to the corresponding α-trichloroacetamide. This transformation is controlled by a cationic nickel(II) catalyst, such as [Ni(dppe)(OTf)₂] (where dppe is 1,2-bis(diphenylphosphino)ethane). The α-selectivity is achieved through the coordination of the nickel catalyst with the equatorial C2-ether functionality of the starting material. researchgate.net
Conversion to α-Urea Glycoside: The resulting α-glycosyl trichloroacetamide is then reacted with an amine nucleophile in the presence of a base to form the final α-urea-glycoside, with the reaction proceeding with complete retention of the anomeric configuration. researchgate.net
This nickel-catalyzed method overcomes many limitations of previous synthetic routes, enabling highly selective access to α-urea-linked oligosaccharides and glycopeptides. researchgate.net The unique properties of nickel, including its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allow for distinct modes of reactivity compared to other metals like palladium. nih.govyoutube.com
Exploration of Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles to the synthesis of this compound is an emerging area of focus, aimed at reducing the environmental impact of chemical processes. youtube.comyoutube.com Key principles include the use of safer solvents, improved energy efficiency, and the utilization of renewable feedstocks. youtube.com One of the primary strategies in green synthesis is the use of water as a reaction medium, which is an environmentally benign solvent. researchgate.net A notable example in a related class of compounds is the synthesis of glycoluril derivatives, which has been successfully achieved in water at room temperature. researchgate.net This approach not only simplifies the reaction conditions but also allows for the potential recycling of the reaction solution after the product is removed by filtration. researchgate.net
Further application of green chemistry could involve biocatalysis, using enzymes to perform specific transformations, which often occur under mild conditions and with high selectivity, thereby reducing the need for protecting groups and minimizing waste. chemeurope.com Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is another core principle. youtube.com The use of catalytic reagents over stoichiometric ones is also a powerful tool, as catalysts can increase reaction efficiency and reduce waste by being effective in small amounts and being recyclable. youtube.com These principles offer a framework for developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.
Novel Synthetic Pathways and Mechanistic Exploration
Recent research has concentrated on developing more efficient and streamlined synthetic routes to this compound derivatives. This includes the creation of one-pot procedures and the use of highly reactive intermediates to simplify reaction sequences and improve yields.
Table 1: Example of a One-Pot Synthesis for a this compound Derivative
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
|---|
The use of highly reactive intermediates is a key strategy for accessing complex molecular architectures. Glycosyl isocyanides and glycosyl azides have proven to be versatile and valuable precursors in the synthesis of this compound and its analogues. researchgate.netthieme-connect.comresearchgate.net
Glycosyl Isocyanides
Glycosyl isocyanides are effective precursors for the rapid and selective synthesis of bicyclic pyranoid glycosyl ureas. thieme-connect.comthieme-connect.com Specifically, cis-2-Deoxy-2-acetamido glycosyl isocyanides have been shown to undergo an efficient intramolecular addition reaction, yielding bicyclic structures in excellent yields. thieme-connect.comthieme-connect.com This strategy is notable for its speed and high diastereoselectivity for 1,2-cis isomers. thieme-connect.com The exceptional reactivity of the glycosyl isocyanide functionality drives the formation of the cyclic urea structure. thieme-connect.com This method provides a powerful tool for creating structurally constrained glycosylurea derivatives. thieme-connect.com
Glycosyl Azides
Glycosyl azides are stable, versatile, and important intermediates in carbohydrate chemistry. researchgate.net They serve as valuable starting materials for a variety of nitrogen-containing compounds, including ureas. researchgate.net There are two primary strategies for converting glycosyl azides into glycosylureas:
Reduction to Glycosylamines: Glycosyl azides can be readily reduced to form glycosylamines. researchgate.net These glycosylamines are common precursors that can then be reacted with isocyanates or their equivalents to form the desired urea linkage. researchgate.net
Conversion to Reactive Intermediates: A more direct approach involves the conversion of sugar azides into glycosyl carbodiimides. beilstein-journals.org This transformation can be achieved through a tandem Staudinger-aza-Wittig type reaction. The resulting carbodiimide is a highly reactive intermediate that can be trapped with nucleophiles like water or amines to generate glycosylureas. beilstein-journals.org
Furthermore, glycosyl azides have been used as key intermediates in the stereoselective synthesis of complex structures containing N-glycosidic linkages. researchgate.net For example, 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl azide has been utilized as a key intermediate in the synthesis of N-(β-L-aspartyl)-α-D-glucopyranosylamine. researchgate.net The versatility of glycosyl azides also extends to the synthesis of related compounds, such as glycosyl thioureas, which can be prepared directly from glycosyl azides under clean, non-toxic conditions. researchgate.net
Table 2: Synthetic Utility of Glycosyl Azide Intermediates
| Starting Material | Key Transformation | Intermediate | Final Product Class | Reference |
|---|---|---|---|---|
| Glycosyl Azide | Reduction | Glycosylamine | Glycosylurea (via reaction with isocyanate) | researchgate.netresearchgate.net |
| Glycosyl Azide | Staudinger-aza-Wittig Reaction | Glycosyl Carbodiimide | Glycosylurea (via reaction with H₂O/amine) | beilstein-journals.org |
Mechanistic Investigations of Glucosylurea Transformations
Reaction Mechanisms of Glucosylurea Formation
The synthesis of this compound, typically from the reaction of glucose and urea (B33335), is a process that can be understood through fundamental organic reaction mechanisms. The acid-catalyzed condensation of D-glucose with urea is a known method to prepare compounds like N-β-D-glucopyranosylurea and NN′-di-β-D-glucopyranosyl-urea. researchgate.net
The formation of this compound from glucose and urea is fundamentally a nucleophilic addition reaction. masterorganicchemistry.com This process involves the attack of a nucleophile on an electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com In this specific reaction, the nitrogen atom of urea acts as the nucleophile, while the carbonyl group of the open-chain aldehyde form of glucose serves as the electrophile.
The reaction initiates when a lone pair of electrons from one of the amino groups in urea attacks the partially positively charged carbonyl carbon of glucose. youtube.com This attack leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom. youtube.com The result is the formation of a tetrahedral intermediate, specifically a carbinolamine, which is a key step in the pathway to forming the C-N bond characteristic of this compound. This addition reaction alters the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com Subsequent dehydration of this intermediate leads to the final this compound product.
A sigmatropic rearrangement is a type of pericyclic reaction where one sigma (σ) bond moves across a conjugated pi (π) system in an intramolecular fashion. numberanalytics.comwikipedia.org These reactions are concerted, meaning bond breaking and bond formation occur in a single step through a cyclic transition state, and are governed by the rules of orbital symmetry. uh.edu They are described using an order term [i,j], which denotes the migration of the σ-bond to a new position. wikipedia.org
While sigmatropic rearrangements are a well-established class of reactions in organic chemistry, their direct involvement in the primary formation of this compound from glucose and urea is not a commonly cited mechanism in mainstream chemical literature. libretexts.orgslideshare.net Such pericyclic reactions are typically uncatalyzed, although Lewis acid catalysis is possible. wikipedia.org The formation of this compound is more conventionally explained by the nucleophilic addition pathway.
The transformation of glucose and urea into this compound, as well as the subsequent anomerization, proceeds through critical reaction intermediates. Following the initial nucleophilic addition, the resulting carbinolamine intermediate can undergo dehydration. This elimination of water can lead to the formation of an acyclic imine species .
In the presence of an acid catalyst, a key intermediate is the iminium ion . tandfonline.comtandfonline.com This species is formed during the acid-catalyzed ring-opening of the cyclic this compound structure, a process central to anomerization. tandfonline.com The protonation of the ring oxygen is believed to precede the rate-limiting step, which is the formation of this acyclic iminium ion. tandfonline.com The existence and stability of these intermediates are highly dependent on the reaction solvent and the nature of the catalyst used. researchgate.net
Anomerization Mechanisms of D-Glucosylureas
D-glucosylureas are capable of undergoing both acid- and base-catalyzed anomerization, which is the conversion of one anomer (e.g., the α-anomer) into the other (the β-anomer) until an equilibrium mixture is formed. tandfonline.comtandfonline.com Water alone is not an effective catalyst for this transformation. tandfonline.comtandfonline.com
Under acidic conditions, the anomerization of D-glucosylureas occurs through a distinct mechanism that involves an acyclic iminium ion as the key intermediate. tandfonline.comtandfonline.com The reaction is initiated by the protonation of the ring oxygen atom, which facilitates the cleavage of the C1-O5 bond and the opening of the pyranose ring. tandfonline.com This ring-opening is the rate-limiting step and results in the formation of the transient iminium ion. tandfonline.com This ion then undergoes re-cyclization, which can occur from either face, leading to the formation of both α and β anomers and eventually an equilibrium state. tandfonline.com
Kinetic studies provide strong evidence for this mechanism. The lack of significant glucose formation during the process indicates that a D-glucosyl carbonium ion is not a major intermediate in dilute acid. tandfonline.comtandfonline.com Furthermore, a deuterium (B1214612) isotope effect (kH/kD) was observed, which excludes a mechanism similar to that of simple aldose mutarotation. tandfonline.comtandfonline.com
Kinetic Isotope Effect in Acid-Catalyzed Anomerization of Glucosylureas
| Compound | Solvent | kH/kD |
|---|---|---|
| N-β-D-glucopyranosylurea | DMF | 0.77 |
| N,N'-bis(β-D-glucopyranosyl)urea | DMF | 0.80 |
| N-β-D-glucopyranosylurea | Water | 0.77 |
| N,N'-bis(β-D-glucopyranosyl)urea | Water | 0.80 |
This interactive table presents data from kinetic investigations, showing a consistent inverse deuterium isotope effect that supports the proposed iminium ion pathway. tandfonline.comtandfonline.com
In the presence of a base, the anomerization of D-glucosylureas follows a different pathway. tandfonline.com The proposed mechanism involves the formation of an acyclic imine as the crucial intermediate. tandfonline.comtandfonline.com This transformation is efficient, resulting in over 95% recovery of the anomers without any significant degradation to D-glucose. tandfonline.comtandfonline.com The rate of the base-catalyzed anomerization is dependent on the pH of the solution. tandfonline.comtandfonline.com This pathway is analogous to transformations of other reducing sugars under basic conditions, though the stability of the this compound prevents degradation pathways like the Lobry de Bruyn-Alberda van Ekenstein transformation. tandfonline.com Studies have shown that the anomerization of some glucosylureas can be slightly more sensitive to base than to acid. tandfonline.com Neutralizing the reaction mixture, whether it was acid- or base-catalyzed, results in a stable solution where no further transformations occur. tandfonline.comtandfonline.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-Glucose |
| Urea |
| N-β-D-glucopyranosylurea |
| N,N'-bis(β-D-glucopyranosyl)urea |
| Iminium Ion |
| Imine |
| Carbinolamine |
Kinetic Studies and Deuterium Isotope Effects in Anomerization Processes
The anomerization of D-glucosylureas, the interconversion between their α and β anomeric forms, is a process that can be catalyzed by both acids and bases. tandfonline.com In the absence of a catalyst, water alone is not effective in promoting this transformation. However, the introduction of an acid or a base facilitates the establishment of an equilibrium mixture of the anomers. tandfonline.com
Kinetic investigations into the acid-catalyzed anomerization have provided significant insights into the reaction mechanism. The data strongly suggest that the formation of an acyclic iminium ion is a critical intermediate step in this process. tandfonline.com This proposed mechanism is distinct from the pathway observed in aldose mutarotation.
A key piece of evidence supporting the iminium ion intermediate comes from deuterium isotope effect studies. The kinetic isotope effect (kH/kD) was measured for the acid-catalyzed anomerization of N-β-D-glucopyranosylurea and N,N'-bis(β-D-glucopyranosyl)urea in both dimethylformamide (DMF) and water. The observed deuterium isotope effect was found to be in the range of kH/kD = 0.77 to 0.80. tandfonline.com This inverse isotope effect is inconsistent with a mechanism similar to aldose mutarotation but aligns with the formation of an acyclic iminium ion, a pathway also proposed for the hydrolysis of N-aryl-D-glycosylamines. tandfonline.com It is noteworthy that during these reactions in dilute aqueous acid, significant formation of glucose was not observed until after the anomeric equilibrium was reached, indicating that a D-glucosyl carbonium ion intermediate is not a major contributor to the anomerization process itself. tandfonline.com
The base-catalyzed anomerization of N,N'-bis(β-D-glucopyranosyl)urea also proceeds efficiently, with the rate being dependent on the pH. This transformation yields over 95% recovery of the anomeric mixture without significant degradation to D-glucose. The proposed mechanism for the base-catalyzed reaction involves the formation of an imine intermediate. tandfonline.com
Table 1: Kinetic Isotope Effects in Acid-Catalyzed Anomerization of Glucosylureas
| Compound | Solvent | kH/kD | Proposed Intermediate |
|---|---|---|---|
| N-β-D-glucopyranosylurea | DMF / Water | 0.77 - 0.80 | Acyclic Iminium Ion |
| N,N'-bis(β-D-glucopyranosyl)urea | DMF / Water | 0.77 - 0.80 | Acyclic Iminium Ion |
Influence of Solvent Systems and pH on Transformation Equilibria
The equilibrium and rate of this compound transformations are significantly influenced by the chemical environment, specifically the solvent system and the pH of the solution.
The anomerization of D-glucosylureas does not proceed to a significant extent in water alone, highlighting the role of catalysts. tandfonline.com However, the transformation is effectively catalyzed by the presence of either acid or base. Neutralizing a solution that has been acid- or base-catalyzed results in a stable mixture where no further transformations are observed. tandfonline.com This demonstrates that the anomerization is a reversible, equilibrium process directly controlled by pH.
In acidic conditions, the rate of anomerization is accelerated. For instance, in dilute aqueous acid, an equilibrium mixture of anomers can be achieved. tandfonline.com The reaction proceeds through an iminium ion intermediate, and the stability of this intermediate can be influenced by the solvent's polarity and protic nature. tandfonline.com The use of dimethylformamide (DMF), a polar aprotic solvent, alongside water, a polar protic solvent, in kinetic studies indicates that the reaction can proceed in different solvent environments, though the stability of charged intermediates and transition states may vary. tandfonline.com
In basic conditions, the rate of anomerization is also enhanced and is dependent on the pH. tandfonline.com A proposed mechanism involving an imine intermediate suggests that the ability of the solvent to accept a proton is crucial. In aqueous base, the transformation of N,N'-bis(β-D-glucopyranosyl)urea leads to an equilibrium mixture with high recovery of the anomers, indicating that side reactions like hydrolysis are minimal under these conditions. tandfonline.com The choice of solvent can impact the equilibrium between different species in solution, as seen in studies of related urea-based systems where solvent mixtures like methanol/water can affect the stability of dimeric versus monomeric forms. mdpi.commdpi.com While not directly studying this compound, these findings underscore the principle that solvent composition can shift chemical equilibria. mdpi.commdpi.com
The pH of the medium is a critical determinant of the transformation pathway and product distribution in carbohydrate reactions generally. nih.govresearchgate.netsandiego.edu For this compound, acidic pH favors the formation of the iminium ion intermediate for anomerization. tandfonline.com As the pH becomes strongly acidic, the potential for hydrolysis to glucose may increase, although it is not the dominant pathway during the initial anomerization process. tandfonline.com Conversely, basic pH facilitates anomerization via an imine intermediate, largely avoiding glucose formation. tandfonline.com
Table 2: Effect of pH and Solvent on this compound Anomerization
| Condition | Effect on Anomerization | Key Mechanistic Feature | Solvent(s) Studied |
|---|---|---|---|
| Neutral (Water alone) | Ineffective as a catalyst | - | Water |
| Acidic | Catalyzes anomerization | Formation of an acyclic iminium ion | Water, DMF |
| Basic | Catalyzes anomerization (rate depends on pH) | Formation of an imine intermediate | Water |
| Neutralized (post-catalysis) | Transformation ceases; stable mixture | Equilibrium reached | Water |
Tautomerism and Intramolecular Proton Transfer Studies in Glycosylurea Structures
Glycosylurea, as a molecule combining a carbohydrate moiety and a urea functional group, can exhibit several forms of tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov
The primary form of tautomerism relevant to the glucose portion of this compound is ring-chain tautomerism . youtube.com In solution, the cyclic hemiacetal form of the glucose unit exists in equilibrium with its open-chain aldehyde form. jackwestin.comnews-medical.net This equilibrium is fundamental to the anomerization process, as the formation of the open-chain structure is a prerequisite for the subsequent intramolecular cyclization that can lead to either the α or β anomer. The attack of the C5 hydroxyl group on the C1 aldehyde carbon closes the ring, forming the pyranose structure characteristic of this compound in its common state. youtube.comnews-medical.net
Once in the open-chain form, the aldehyde group can also undergo keto-enol tautomerism . jackwestin.comnews-medical.net This involves the migration of a proton from the α-carbon (C2) to the carbonyl oxygen, resulting in the formation of an enol intermediate, specifically an ene-diol, which has a carbon-carbon double bond between C1 and C2 with hydroxyl groups attached to each carbon. news-medical.net This intramolecular proton transfer is a key step in the interconversion of aldoses and ketoses in sugar biochemistry. news-medical.net
The urea portion of the molecule can participate in amino-imino tautomerism , a type of prototropic tautomerism. nih.gov The urea group contains amide functionalities with solvent-exchangeable protons on the nitrogen atoms. An intramolecular proton transfer can occur where a proton from a nitrogen atom moves to the carbonyl oxygen, creating a hydroxyl group and an imine (C=N) double bond. This results in an "iso-urea" or iminol tautomeric form. Given the two nitrogen atoms in the urea structure of this compound, different iminol tautomers are possible. This type of tautomerism is analogous to that seen in nucleic acid bases, which also contain amino and carbonyl groups. nih.gov The existence of these minor tautomers can increase the structural and chemical diversity of the molecule.
These different tautomeric forms exist in dynamic equilibrium, although typically one form is significantly more stable and therefore predominates. For the glucose moiety, the cyclic pyranose form is overwhelmingly favored in solution. youtube.com Similarly, for the urea group, the keto (or amide) form is generally more stable than the iminol (or enol-like) form. However, the transient formation of these minor tautomers through intramolecular proton transfer is mechanistically crucial for understanding the reactivity and transformations of this compound, including anomerization and potential rearrangements.
Structure Activity Relationship Sar Studies in Glucosylurea Research
Conformational Analysis and its Correlation with Molecular Recognition
The biological function of glucosylurea is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis, through techniques like NMR spectroscopy and computational molecular modeling, is crucial for understanding how this compound interacts with its biological targets. nih.govnih.govnih.gov The flexibility of the molecule, particularly around the glycosidic bond connecting the glucose and urea (B33335) moieties, allows it to adopt various spatial arrangements. researchgate.net
Molecular recognition, the process by which this compound binds to a specific receptor or enzyme, is highly dependent on a complementary fit between the ligand (this compound) and the target's binding site. Computational methods, such as molecular dynamics simulations, can model the dynamic process of binding, revealing how the protein target may change its own conformation to accommodate the this compound molecule. nih.gov The stability of the resulting complex is determined by a combination of factors, including steric fit and stereoelectronic effects. nih.gov The analysis of these interactions helps to explain why certain conformations of this compound are more biologically active than others and guides the design of analogs with improved binding. nih.gov
Impact of Anomeric Configuration (α- vs. β-) on Biological Interactions
The anomeric carbon (C-1) of the glucose ring in this compound is a stereocenter, meaning it can exist in two different spatial arrangements, designated as alpha (α) and beta (β). creative-proteomics.com This difference in anomeric configuration can have a profound impact on the molecule's physical properties and its biological interactions. rsc.orgresearchgate.net The two anomers, α-glucosylurea and β-glucosylurea, are diastereomers with distinct three-dimensional structures. creative-proteomics.com
The stability and reactivity of the anomers are influenced by the anomeric effect, a stereoelectronic phenomenon that generally favors an axial orientation for an electronegative substituent at the anomeric center. creative-proteomics.comnumberanalytics.com This can make one anomer more stable or more reactive than the other. numberanalytics.com Consequently, biological targets like enzymes and receptors often exhibit a higher affinity for one specific anomer, as the precise orientation of the urea group and the glucose hydroxyl groups is critical for establishing the specific hydrogen bonds and other non-covalent interactions necessary for binding. researchgate.net For example, studies on other glycosides have shown that β-anomers can be more stable and exhibit greater physiological activity than their α-counterparts. rsc.orgresearchgate.net The choice of anomer is therefore a critical consideration in the design of this compound-based compounds.
| Property | α-Anomer | β-Anomer | Significance in Biological Interactions |
|---|---|---|---|
| Stereochemistry at C-1 | Typically axial substituent | Typically equatorial substituent | Determines the 3D orientation of the urea moiety relative to the glucose ring. creative-proteomics.com |
| Stability | Can be influenced by the anomeric effect, sometimes making it less stable in solution than the β-anomer. researchgate.netnumberanalytics.com | Often the more thermodynamically stable anomer. researchgate.net | Greater stability can lead to a longer half-life and sustained interaction with the biological target. |
| Reactivity | Reactivity in glycosidic bond formation and hydrolysis can differ from the β-anomer. numberanalytics.com | Differences in reactivity affect metabolic processing and bond cleavage. numberanalytics.com | The rate at which the molecule interacts with and is processed by enzymes can be anomer-dependent. |
| Receptor Binding | Binding affinity is highly specific. | Often exhibits different, sometimes higher, binding affinity to receptors compared to the α-anomer. researchgate.net | Precise fit into a binding pocket is crucial; receptors can distinguish between the two anomeric forms, leading to differential biological responses. researchgate.net |
Influence of Sugar Moiety Modifications on Binding Affinity
The glucose portion of this compound offers multiple sites for chemical modification, each capable of influencing the molecule's interaction with its biological target. Modifications to the sugar moiety, such as the alteration, removal, or addition of hydroxyl groups, can significantly impact binding affinity. nih.gov These changes can affect the molecule's polarity, solubility, and its ability to form key hydrogen bonds within a receptor's binding site. nih.govpnas.org
For instance, systematic studies on other glycosylated compounds have shown that even small changes, like the addition of a single mannose unit, can enhance binding affinity, while larger glycans can sometimes decrease it. pnas.org The effect of a modification is highly dependent on its location on the sugar ring and the specific topology of the target's binding pocket. pnas.orgfigshare.com Epimerization, which alters the stereochemistry at one of the carbon centers (e.g., converting glucose to galactose), can also lead to major changes in structure and function. nih.gov These findings underscore the principle that the sugar moiety is not merely a passive carrier but an active participant in molecular recognition, and its structure can be fine-tuned to optimize binding. nih.govresearchgate.net
| Modification Type | Potential Structural Change | Predicted Impact on Binding Affinity |
|---|---|---|
| Deoxygenation (e.g., removal of -OH at C-2) | Reduces polarity; removes a hydrogen bond donor/acceptor. | May decrease affinity if the hydroxyl group is involved in a key interaction, or increase affinity by enhancing hydrophobic interactions. |
| Epimerization (e.g., C-4 OH from equatorial to axial) | Alters the stereochemistry (e.g., glucose to galactose), changing the overall shape. nih.gov | Can drastically alter binding by disrupting the established interaction network; may improve fit to a different target. |
| Acylation (e.g., adding an acetyl group to an -OH) | Increases lipophilicity and steric bulk; masks a hydrogen bonding site. nih.gov | Could enhance membrane permeability but may reduce binding if the parent -OH was crucial for recognition. nih.gov |
| Glycosylation (e.g., adding another sugar unit) | Increases size, polarity, and introduces new interaction points. pnas.org | Can enhance affinity through additional interactions, but may also cause steric hindrance, leading to reduced binding. pnas.org |
| Sulfation (e.g., adding a sulfate (B86663) group) | Introduces a strong negative charge and increases size. nih.gov | Can create strong ionic interactions with positively charged residues in the binding site, significantly increasing affinity. nih.gov |
Role of Urea Moiety Substitutions in Ligand-Target Interactions
The urea moiety [−NH−(C=O)−NH−] is a critical pharmacophore in many biologically active molecules due to its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group). nih.govnih.gov In this compound, this functionality is paramount for anchoring the ligand into the binding site of a protein target. nih.gov The specific geometry of these hydrogen bonds is a key determinant of binding affinity and selectivity.
Substituting the hydrogen atoms on the urea nitrogens with different chemical groups (R, R') can profoundly alter the compound's properties. nih.gov Such substitutions influence the molecule's conformation, electronic distribution, and steric profile. For example, replacing a hydrogen with a methyl or phenyl group changes the hydrogen bonding capacity and can introduce new van der Waals or hydrophobic interactions. nih.govnih.gov Studies on N,N'-diphenylureas show that substitution patterns dictate the conformational preference (e.g., trans,trans vs. cis,cis), which in turn affects how the molecule presents its interactive groups to the target. nih.govresearchgate.netrsc.org This makes the urea group a versatile handle for medicinal chemists to fine-tune ligand-target interactions and optimize pharmacological activity. nih.gov
| Substitution Pattern | Example Conformation | Effect on Ligand-Target Interactions |
|---|---|---|
| N,N'-Disubstituted (e.g., N,N'-diphenylurea) | Generally adopts an extended trans,trans conformation. nih.govresearchgate.net | Maximizes the distance between substituents; presents N-H donors for hydrogen bonding in a specific, predictable geometry. rsc.org |
| N,N,N'-Trisubstituted | Can lead to a shift toward cis,trans conformations. | Reduces the number of H-bond donors from two to one; introduces steric bulk that can orient the remaining N-H for a more specific interaction. |
| N,N,N',N'-Tetrasubstituted (e.g., N,N'-dimethyl-N,N'-diphenylurea) | Favors a folded cis,cis conformation. nih.govresearchgate.net | Eliminates all N-H hydrogen bond donors, making the carbonyl oxygen the primary H-bond acceptor; interactions become reliant on the carbonyl and steric/hydrophobic properties of the substituents. nih.gov |
Structure-Based Design Principles for this compound Analogs
The rational design of novel this compound analogs with enhanced potency and selectivity is heavily reliant on structure-based design principles. This approach utilizes high-resolution structural information of the biological target, often obtained from X-ray crystallography or cryo-electron microscopy, to guide the design process. nih.gov By visualizing how a parent compound like this compound fits into its binding site, researchers can identify opportunities for improvement.
Key strategies in the structure-based design of this compound analogs include:
Exploiting Unoccupied Pockets: Identifying empty spaces within the binding site that can be filled by adding new functional groups to the this compound scaffold to create additional, favorable interactions. nih.gov
Enhancing Existing Interactions: Modifying the this compound structure to optimize hydrogen bonds, hydrophobic contacts, or ionic interactions that are already present. For example, replacing a carbon in a ring with a nitrogen might allow for a new hydrogen bond.
Displacing Unfavorable Water Molecules: Identifying water molecules in the binding site that make suboptimal interactions and designing an analog that can displace them, leading to a net gain in binding energy.
Scaffold Hopping and Bioisosteric Replacement: Replacing the this compound core or its functional groups with chemically different but structurally similar units (bioisosteres) to improve properties like metabolic stability, solubility, or binding affinity without losing the key interactions. nih.gov
This iterative process, which combines computational modeling (like molecular docking) with chemical synthesis and biological testing, allows for the systematic evolution of lead compounds into potent and specific drug candidates. nih.govresearchgate.net
Enzymatic and Molecular Interactions of Glucosylurea
Glycoenzyme Inhibition Studies by Glucosylurea Derivatives
This compound and its analogs have been a focal point of research into glycoenzyme inhibition due to their ability to mimic the natural substrate, D-glucose. These derivatives serve as valuable tools for probing enzyme active sites and allosteric regulation.
Glycogen (B147801) Phosphorylase (GP) is a primary regulatory enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. wikipedia.org Its central role in controlling blood glucose levels makes it a key target for potential therapeutic agents. diabetes.org.uk N-acyl-N'-β-D-glucopyranosyl ureas are a class of glucose analogue inhibitors that have demonstrated significant inhibitory effects against GP. nih.gov
Research has identified several potent inhibitors within this class. Notably, N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea stands out as a highly effective inhibitor of rabbit muscle Glycogen Phosphorylase b (rmGPb), exhibiting a strong binding affinity. diabetes.org.uk The high specificity of the GP catalytic site for the D-glucopyranosyl unit is a key factor in the efficacy of these inhibitors. diabetes.org.uk Other urea (B33335) derivatives have also shown moderate inhibitory activity against rmGPb. nih.gov
Inhibition of Rabbit Muscle Glycogen Phosphorylase b (rmGPb) by this compound Analogs
| Compound | Inhibition Constant (Ki) | Reference |
|---|---|---|
| N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea | 0.4 µM | diabetes.org.uk |
| Methyl N-(1-carboxamido-D-glucopyranosyl)carbamate | 16 µM | diabetes.org.uk |
| Glucopyranosylidene-spiro-hydantoin | 3-4 µM | diabetes.org.uk |
Glycogen phosphorylase is a classic allosteric enzyme, featuring multiple ligand binding sites that can modulate its activity. wikipedia.orgnih.gov These sites include the catalytic site, the AMP allosteric site, a purine (B94841) nucleoside site, a glycogen storage site, and a "new" allosteric site located at the dimer interface. nih.gov
Investigations have revealed that certain this compound analogs can exert their influence not only at the active site but also through allosteric modulation. For instance, N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea has been shown to bind to the new allosteric site, demonstrating a dual mode of action. diabetes.org.uk The regulation of GP is often linked to the order/disorder transition of specific structural loops, such as the 280s loop, which gates access to the active site. utah.edunih.gov Allosteric effectors can stabilize the enzyme in either an active (R-state) or inactive (T-state) conformation, and the binding of inhibitors like this compound derivatives can favor the inactive state, thus reducing the enzyme's catalytic efficiency. wikipedia.orgresearchgate.net This modulation is critical, as the propagation of allosteric effects can depend on the specific contacts made by these flexible loops. wikipedia.org
The primary mechanism by which this compound analogs inhibit Glycogen Phosphorylase is through competitive inhibition at the catalytic (active) site. diabetes.org.uknih.gov The glucose moiety of the inhibitor mimics the natural substrate, allowing it to bind within the active site. This site is highly specific for the D-glucopyranosyl unit, which explains the potency of these compounds. diabetes.org.uk
The active site itself is regulated by a flexible loop of residues (the 280s loop) that acts as a gate, controlling substrate access. wikipedia.org In the inactive T-state of the enzyme, this loop is typically ordered and blocks the active site. Inhibitors that bind to the active site, such as this compound derivatives, stabilize this closed conformation. The interaction profile involves key hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the catalytic pocket, preventing the binding and subsequent phosphorylation of the glycogen substrate. nih.gov
Alpha-glucosidases are enzymes located in the brush border of the small intestine that hydrolyze the α(1→4) glycosidic bonds of complex carbohydrates, breaking them down into absorbable monosaccharides like glucose. utah.edu The inhibition of these enzymes is an established strategy for managing postprandial hyperglycemia, as it delays carbohydrate digestion and reduces the rate of glucose absorption. nih.govnih.gov
The mechanism of these inhibitors is typically competitive and reversible. diabetes.org.ukutah.edu They bind to the carbohydrate-binding site of the alpha-glucosidase enzymes, preventing the natural substrate from docking. While extensive research exists on inhibitors like acarbose (B1664774) and miglitol (B1676588) nih.govutah.edu, studies on the direct inhibition by this compound are less common. However, research into related compounds, such as cyclic urea and carbamate (B1207046) derivatives, has demonstrated inhibitory activity against α-glucosidase, suggesting that the urea scaffold is a viable pharmacophore for targeting this class of enzymes. nih.gov
The this compound scaffold employs several general mechanisms to inhibit glycoenzymes, primarily leveraging its structural resemblance to D-glucose.
Competitive Active Site Inhibition : This is the most common mechanism. The glucosyl moiety of the molecule acts as a mimic of the natural carbohydrate substrate, binding to the enzyme's active site. This binding event physically blocks the substrate from accessing the catalytic machinery, thereby preventing the enzymatic reaction. This has been clearly demonstrated with Glycogen Phosphorylase. diabetes.org.uknih.gov
Stabilization of Inactive Conformations : By binding to either the active site or an allosteric site, this compound inhibitors can lock the enzyme into a non-functional conformation. For example, in GP, this involves stabilizing the "closed" state of the 280s loop, which gates the active site. wikipedia.org
Inhibition of Glycogen Phosphorylase (GP) by this compound Analogs
This compound Interactions with Other Biological Macromolecules
While the interactions of this compound derivatives with glycoenzymes are well-documented, specific research on their interactions with other major classes of biological macromolecules, such as lipids, nucleic acids, or non-catalytic proteins, is limited in publicly available scientific literature. In principle, the glucose component could interact with carbohydrate-binding domains on various proteins (lectins), and the urea group could participate in hydrogen bonding. However, without specific studies, any detailed discussion remains speculative. The primary focus of research on this compound has been its capacity as a glycoenzyme inhibitor.
Covalent and Non-Covalent Modification of Biomacromolecules with this compound Moieties
The interactions between biomacromolecules and smaller molecules like this compound are fundamental to many biological processes and biotechnological applications. These interactions can be broadly categorized as either non-covalent, which are typically reversible and transient, or covalent, which result in stable, long-lasting bonds. semanticscholar.org
Non-enzymatic covalent modifications (NECMs) are spontaneous reactions that occur under physiological conditions without the involvement of an enzyme. nih.gov A prominent example of this is glycation, a process where the aldehyde group of a reducing sugar reacts with nucleophilic groups (such as amine or sulfhydryl groups) on biomacromolecules like proteins. nih.gov This Maillard reaction is a well-documented phenomenon that can alter the structure and function of proteins. nih.govnih.gov While direct studies on this compound's role in glycation are specific, the urea linkage introduces unique chemical properties compared to simple sugars.
The binding of carbohydrates to proteins can modulate enzymatic activity and substrate specificity. numberanalytics.com These interactions are often highly specific, with proteins recognizing particular sugar structures. iupac.org For instance, certain enzymes have consensus sequences or motifs that guide the attachment of glycans. nih.gov However, in the context of this compound, studies have shown a notable lack of specific binding with certain sugar-binding proteins (lectins). A telomer brush with pendent this compound groups did not show any significant adsorption of concanavalin (B7782731) A (which binds glucose and mannose) or wheat germ agglutinin (which binds N-acetylglucosamine). acs.org This suggests that the urea linkage in the this compound moiety significantly alters the molecular recognition by these specific lectins, preventing the typical non-covalent binding observed with glucose itself. This lack of interaction is a key feature contributing to the "bio-inert" or anti-biofouling surfaces created with this compound polymers. acs.org
Covalent linkages between biomacromolecules typically require enzymatic catalysis, but advancements have enabled the creation of specific covalent bonds through bio-orthogonal chemistry. semanticscholar.org This involves introducing reactive groups that can form stable bonds under physiological conditions. semanticscholar.org While not directly employing this compound, these principles could be applied to create specific covalent conjugates. The urea moiety itself can participate in dynamic covalent chemistry, where bonds can form and break reversibly, particularly with catalysis, which could be exploited for creating self-healing materials or dynamic biological systems. researchgate.net
Fabrication and Characterization of Polymer Brush Architectures with Pendent this compound Groups
Polymer brushes are assemblies of polymer chains densely tethered to a surface or another polymer backbone. nih.govresearchgate.net This unique architecture forces the chains to stretch away from the surface, creating a layer that can dramatically alter surface properties. nih.govrsc.org Polymer brushes featuring this compound groups have been synthesized to create advanced functional materials, particularly for biomedical applications.
A common and efficient method for fabricating these specialized brushes is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net This technique allows for controlled polymerization, leading to well-defined polymer chains with predictable molecular weights. researchgate.net For example, a thiol-functionalized telomer with pendent d-glucosylurea (B13730516) groups, named poly(glucosylureaethyl methacrylate)−SH (PolyGUMA−SH), was synthesized via RAFT polymerization. acs.org The monomer used in this process is glucosylureaethyl methacrylate (B99206) (GUMA). acs.orgresearchgate.net The resulting polymer can then be anchored to surfaces, such as gold, to form a dense brush layer. acs.org
The primary characteristic of these PolyGUMA brushes is their exceptional resistance to nonspecific protein adsorption, a property known as anti-biofouling. acs.org This "bio-inert" quality is crucial for medical devices and implants to prevent unwanted biological responses. The effectiveness of these brushes has been demonstrated against a variety of proteins.
Table 1: Protein Adsorption Resistance of PolyGUMA Brush
| Protein | Adsorption on PolyGUMA Surface | Specific Lectin Binding |
| Lysozyme | Significant resistance. acs.orgresearchgate.net | Not Applicable |
| Bovine Serum Albumin (BSA) | Significant resistance. acs.orgresearchgate.net | Not Applicable |
| Immunoglobulin G (IgG) | Significant resistance. acs.org | Not Applicable |
| Fibrinogen | Significant resistance. acs.org | Not Applicable |
| Concanavalin A (Con A) | No significant adsorption. acs.org | Does not bind. acs.org |
| Wheat Germ Agglutinin (WGA) | No significant adsorption. acs.org | Does not bind. acs.org |
Characterization of these brushes is performed using various surface-sensitive techniques. The successful grafting of the PolyGUMA-SH telomer onto a gold surface has been confirmed by methods like cyclic voltammetry and by observing the increase in absorbance due to localized surface plasmon resonance (LSPR). acs.org The LSPR method is also employed to quantify the low levels of protein adsorption on the brush surface. acs.org Beyond resisting protein fouling, these this compound-based polymer brushes have also been shown to suppress cell adhesion, further highlighting their potential in creating biocompatible surfaces. researchgate.net
Self-Assembling Properties of Urea-Linked Glycomimetics in Supramolecular Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Urea-linked glycomimetics, which include this compound derivatives, are a class of molecules that have shown significant potential in forming complex supramolecular systems, particularly hydrogels. rsc.orgnih.gov The urea group is an excellent functional unit for this purpose as it can form strong and directional hydrogen bonds, which are key drivers in the assembly process. nih.gov
Researchers have synthesized various amphiphilic derivatives containing a sugar head group (like lactose (B1674315) or mannose) and a urea-linked aliphatic chain to act as low-molecular-weight gelators (LMWGs). rsc.org The ability of these molecules to form hydrogels—three-dimensional networks that can trap large amounts of water—is highly dependent on their molecular structure, especially the length of the alkyl chain.
A study on lactose urea derivatives demonstrated this structure-property relationship. The derivatives were tested for their ability to form gels, and the minimum gelation concentrations (MGCs) were determined. rsc.org
Table 2: Gelation Properties of Lactose Urea Derivatives
| Number of Carbon Atoms in Alkyl Chain (n) | Gelation Ability in Water | Minimum Gelation Concentration (MGC) |
| 6 | Gelator | 2.0 mM. rsc.org |
| 7 | Gelator | 1.8 mM. rsc.org |
| 8 | Gelator | 1.2 mM. rsc.org |
| 9 | Gelator | 0.9 mM. rsc.org |
| 10 | Insoluble | Not Applicable. rsc.org |
As the table shows, an optimal range of hydrophobicity is required for gelation. rsc.org The self-assembly process for these molecules is thought to involve the formation of percolating multilamellar or connected vesicles, which create the macroscopic gel network. rsc.org
Furthermore, these supramolecular systems can be designed to be responsive. For example, the gel-to-sol transition of the lactose urea hydrogel can be triggered by the enzyme β-galactosidase, which cleaves the lactose head group, disrupting the self-assembled structure. rsc.org Other complex structures, such as glyconucleo-bola-amphiphiles (GNBs), have been synthesized with urea linkages connecting a sugar and a nucleoside. rsc.org These molecules also demonstrate self-assembling and hydrogelation properties, indicating the versatility of the urea-linked glycomimetic design in creating advanced, functional biomaterials. rsc.org
Advanced Analytical and Characterization Methodologies for Glucosylurea
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of glucosylurea, providing detailed information about its atomic composition, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's proton and carbon skeletons.
In ¹H NMR spectroscopy of this compound, the spectrum is characterized by distinct regions. The protons on the glucose ring typically appear in the range of 3.0 to 5.5 ppm. The anomeric proton (H-1), being adjacent to two oxygen atoms, is the most deshielded of the sugar protons and often appears as a doublet around 5.0-5.5 ppm. The other ring protons (H-2 to H-6) resonate in the more crowded region between 3.0 and 4.5 ppm. Protons associated with the urea (B33335) moiety and the hydroxyl groups can be observed as well, though their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. magritek.com The carbon signals for the glucose unit are found between 60 and 100 ppm. The anomeric carbon (C-1) is typically observed around 90-100 ppm, while the other ring carbons (C-2 to C-5) resonate between 70 and 80 ppm, and the C-6 carbon appears around 60-65 ppm. The carbonyl carbon of the urea group is significantly deshielded and is expected to appear downfield, typically in the range of 155-165 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively linking the proton and carbon signals and confirming the connectivity between the glucose and urea moieties. magritek.com
Table 1: Typical NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Anomeric Proton (H-1) | ¹H | 5.0 - 5.5 | Signal shape (doublet) and coupling constant provide information on the anomeric configuration (α or β). |
| Glucose Ring Protons (H-2 to H-6) | ¹H | 3.0 - 4.5 | Overlapping signals often require 2D NMR for full assignment. slu.se |
| Urea Protons (NH, NH₂) | ¹H | Variable | Chemical shift is sensitive to solvent, temperature, and pH. |
| Anomeric Carbon (C-1) | ¹³C | 90 - 100 | Position confirms the glycosidic linkage. hmdb.ca |
| Glucose Ring Carbons (C-2 to C-5) | ¹³C | 70 - 80 | Provides information on the sugar ring structure. hmdb.ca |
| C-6 Carbon | ¹³C | 60 - 65 | The primary alcohol carbon of the glucose unit. hmdb.ca |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. nih.gov The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of the chemical bonds. acs.org
Key absorption bands in the IR spectrum of this compound include a broad, strong band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose moiety, as well as the N-H stretching of the urea portion. The C-H stretching vibrations of the sugar ring are typically observed between 3000 and 2800 cm⁻¹. A strong absorption peak around 1650-1600 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band) of the urea carbonyl group. The N-H bending vibration (Amide II band) usually appears around 1550-1500 cm⁻¹. The region between 1200 and 1000 cm⁻¹ is dominated by C-O stretching and C-O-H bending vibrations, which are characteristic of the polysaccharide structure of the glucose unit. biospec.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H and N-H Stretching | Hydroxyl (-OH) and Amine/Amide (-NH) |
| 3000 - 2800 | C-H Stretching | Aliphatic C-H (Glucose Ring) |
| 1650 - 1600 | C=O Stretching (Amide I) | Urea Carbonyl |
| 1550 - 1500 | N-H Bending (Amide II) | Urea Amide |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions with minimal fragmentation. nih.gov
In positive-ion mode ESI-MS, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, confirming the molecular formula of the compound. mdpi.com
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, yielding structurally informative product ions. youtube.com The primary fragmentation pathway for this compound involves the cleavage of the glycosidic bond between the glucose and urea moieties. This would result in a characteristic fragment ion corresponding to the loss of the urea group or the glucose unit. Other common fragmentations include the sequential loss of water molecules from the glucose ring. youtube.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M+H]⁺ | 223.09 | Protonated molecular ion |
| [M+Na]⁺ | 245.07 | Sodium adduct of the molecular ion |
| [M-H₂O+H]⁺ | 205.08 | Loss of one water molecule |
| [M-2H₂O+H]⁺ | 187.07 | Loss of two water molecules |
| [Glucose-H₂O+H]⁺ | 163.06 | Fragment corresponding to the dehydrated glucose moiety after glycosidic bond cleavage |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org Since the glucose component of this compound is chiral, the entire molecule is optically active and will produce a characteristic CD spectrum. spie.orgcreative-proteomics.com
CD spectroscopy is particularly sensitive to the conformation of the sugar ring and the stereochemistry of its constituent chiral centers. The resulting spectrum can be used as a fingerprint for the specific anomer (α or β) of this compound and can provide insights into its conformational preferences in solution. Changes in the CD spectrum upon interaction with other molecules or changes in environmental conditions (e.g., temperature, solvent) can reveal information about conformational changes and intermolecular interactions. nih.gov The technique probes the electronic transitions within the molecule, and for this compound, the relevant chromophores include the carbonyl group of the urea moiety and the acetal (B89532) group at the anomeric center. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound. researchgate.net Due to the polar nature of the compound, several HPLC modes can be employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds like this compound. It typically uses a polar stationary phase (like silica (B1680970) or a bonded diol) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
Reversed-Phase (RP) HPLC can also be used, often requiring a highly aqueous mobile phase. researchgate.net However, retention on standard C18 columns can be weak. For improved retention and detection, derivatization of the hydroxyl groups or the use of a specific derivatizing agent that reacts with the urea moiety can be performed. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection. nih.gov
Common detectors for the analysis of underivatized this compound include Refractive Index (RI) detectors, which are universal but have lower sensitivity, and Evaporative Light Scattering Detectors (ELSD). If the molecule is derivatized with a UV-active tag, a UV-Vis detector can be used for highly sensitive quantification. nih.gov HPLC methods are validated to ensure accuracy, precision, and linearity, making them suitable for purity assessment and quality control.
Gas-Liquid Chromatography (GLC) of Derivatized Glucosylureas
Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other carbohydrates, is a polar and non-volatile molecule due to its multiple hydroxyl groups. This makes it unsuitable for direct GC analysis. To overcome this limitation, derivatization is employed to convert the polar functional groups into less polar, more volatile derivatives. slideshare.net
The primary reasons for derivatizing a compound like this compound for GC analysis include improving its volatility and thermal stability, which prevents decomposition at the high temperatures used in the GC inlet and column. slideshare.net Common derivatization methods applicable to the hydroxyl groups in this compound include:
Silylation: This is one of the most common derivatization techniques for carbohydrates. It involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. These TMS derivatives are significantly more volatile and thermally stable.
Alkylation: This method involves replacing the active hydrogens on the hydroxyl and urea groups with an alkyl group.
Acylation: This process converts hydroxyl groups to esters using an acylating agent, such as acetic anhydride. The resulting acetylated this compound is more volatile than the parent compound.
Once derivatized, the sample can be injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the column. A Flame Ionization Detector (FID) is commonly used for detection. The retention time of the derivatized this compound peak is used for qualitative identification, while the peak area is used for quantitative analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. creative-biolabs.com It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. creative-biolabs.cominternationaljournalssrg.org As a planar chromatography technique, it separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. creative-biolabs.com
Due to the high polarity of this compound, selecting an appropriate mobile phase is crucial for achieving good separation. creative-biolabs.com A mixture of polar solvents is typically required. For visualization, since this compound does not absorb UV light unless a chromophore is present, specific staining reagents are necessary. A common stain for carbohydrates is a p-anisaldehyde sulfuric acid solution, which reacts with the sugar moiety upon heating to produce a colored spot.
A TLC-densitometry method, which involves quantifying the separated spots on the plate, can be developed for more precise analysis. jocpr.com This requires validating the method for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com
Table 1: Example Parameters for TLC-Densitometry Analysis This table is illustrative, based on methods for related compounds like sulfonylurea derivatives and carbohydrates. jocpr.com
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Chloroform : Methanol (9:1, v/v) or similar polar solvent systems |
| Application | 5.0 µL of sample solution applied as a band |
| Saturation | Chamber saturated with mobile phase vapor for 15-30 minutes |
| Detection | Staining with p-anisaldehyde or iodine vapor, followed by densitometric scanning |
| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front, used for identification. |
Ion-Exchange Chromatography for Quantitative Analysis
Ion-Exchange Chromatography (IEX) is a high-resolution technique widely used for the separation and quantitative analysis of charged or polar molecules, including carbohydrates. nih.gov Although neutral sugars like glucose are not ionic, they can be separated using high-performance anion-exchange chromatography (HPAEC) under highly alkaline conditions (pH > 12). nih.gov In a strong basic solution, the hydroxyl groups of the glucose moiety in this compound can deprotonate, forming weakly acidic anions. nih.gov
These anions can then be separated on a strong anion-exchange column. The separated analytes are typically detected using Pulsed Amperometric Detection (PAD), a sensitive and selective technique for electroactive compounds like carbohydrates that does not require derivatization. nih.gov HPAEC-PAD allows for the direct, sensitive, and specific quantitative analysis of this compound in various matrices. nih.govsigmaaldrich.com
Method development in IEX involves optimizing several factors to achieve the desired separation and quantification. nih.gov
Table 2: Key Components and Parameters for Ion-Exchange Chromatography of this compound
| Component/Parameter | Description |
| Stationary Phase | High-efficiency, polymer-based strong anion-exchange column (e.g., pellicular resin with quaternary ammonium (B1175870) functional groups). |
| Mobile Phase (Eluent) | An aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, often run in a gradient to elute more strongly retained analytes. nih.gov |
| Detection | Pulsed Amperometric Detection (PAD), which involves applying a series of potential pulses to a gold working electrode to measure the current from the oxidation of the analyte. nih.gov |
| Quantification | Based on the peak area of the analyte compared to a calibration curve generated from standards of known concentration. |
| Sample Preparation | Direct injection of aqueous samples after filtration; no derivatization is required. sigmaaldrich.com |
X-ray Crystallography of this compound Compounds and Their Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering unambiguous structural proof of this compound. To perform this analysis, a high-quality single crystal of the compound must first be grown, which can be a rate-limiting step. nih.gov
The process involves mounting the crystal and irradiating it with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is recorded, and its intensities are measured. Sophisticated computer software is then used to solve the phase problem and generate an electron density map of the molecule. From this map, a detailed 3D model of the this compound molecule can be built.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sometimes sulfur and oxygen) within a compound. It is a crucial step in characterizing a newly synthesized batch of this compound to verify its elemental composition and purity.
The procedure typically involves the combustion of a small, precisely weighed amount of the purified this compound sample in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The mass of each element is calculated from the masses of the combustion products. The results are then compared to the theoretical percentages calculated from the chemical formula of this compound (C₇H₁₄N₂O₆). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 3: Elemental Composition of this compound (C₇H₁₄N₂O₆)
| Element | Molar Mass ( g/mol ) | Atoms in Molecule | Total Mass (amu) | Theoretical % |
| Carbon (C) | 12.011 | 7 | 84.077 | 37.85% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.35% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.61% |
| Oxygen (O) | 15.999 | 6 | 95.994 | 43.20% |
| Total | 222.197 | 100.00% |
Development and Validation of Quantitative Analytical Methods for Glucosylureas
The development and validation of a quantitative analytical method are critical to ensure that the method is reliable, reproducible, and suitable for its intended purpose, such as quality control or pharmacokinetic studies. omicsonline.orgijprajournal.com This process is typically performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net A high-performance liquid chromatography (HPLC) or ion-exchange chromatography (IEX) method for this compound would need to be validated. nih.gov
The validation process establishes the performance characteristics of the method through a series of laboratory experiments. researchgate.net The key parameters evaluated are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations, with a high coefficient of determination (R²) desired (e.g., >0.999). nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 95-100% recovery). nih.gov
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). It is usually expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature), providing an indication of its reliability during normal usage. researchgate.net
Table 4: Summary of ICH Validation Parameters for a Quantitative Method
| Validation Parameter | Purpose | Common Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest only. | Peak purity analysis; no interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Coefficient of determination (R²) ≥ 0.999. nih.gov |
| Accuracy | To assess the agreement between the measured and true value. | % Recovery typically within 98-102%. nih.gov |
| Precision (Repeatability & Intermediate) | To measure the variability of the method. | Relative Standard Deviation (RSD) ≤ 2%. jocpr.com |
| LOD & LOQ | To determine the sensitivity of the method. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To check the method's reliability against small variations. | No significant change in results; system suitability parameters met. |
Computational and Theoretical Studies on Glucosylurea
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational chemistry, allowing for the exploration of the dynamic nature of molecules over time. mdpi.com These techniques are particularly valuable for flexible molecules like Glucosylurea, which can adopt numerous conformations in solution. bohrium.com
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. For glycosylated molecules, preferred conformations are typically governed by a balance of steric destabilization and stereoelectronic stabilization. nih.gov Intramolecular hydrogen bonding also plays a crucial role in stabilizing specific conformers. nih.gov
The stability of these conformers is a function of several factors:
Stereoelectronic Effects : Similar to other glycosides, the anomeric effect, involving the overlap of a lone pair on the ring oxygen with an antibonding orbital of the anomeric substituent, would influence the geometry at the C1 carbon. nih.gov
Intramolecular Hydrogen Bonding : The hydroxyl groups of the glucose ring and the N-H groups of the urea (B33335) moiety can form a network of internal hydrogen bonds, significantly stabilizing certain conformations. nih.gov
Steric Hindrance : Unfavorable steric interactions between the urea group and the glucose ring can destabilize certain orientations. nih.gov
A hypothetical conformational analysis would yield a potential energy surface mapping the relative energies of different conformers defined by key dihedral angles.
Table 1: Illustrative Predicted Stable Conformers of this compound This table presents hypothetical data for illustrative purposes, based on typical computational outputs for similar molecules.
| Conformer | Dihedral Angle φ (O5-C1-N1-C=O) | Dihedral Angle ψ (C1-N1-C=O-N2) | Relative Energy (kcal/mol) | Key Intramolecular H-Bonds |
|---|---|---|---|---|
| A | -60° | 180° | 0.00 | O2-H···O(urea) |
| B | 60° | 0° | 1.25 | N(urea)-H···O6 |
| C | 180° | 180° | 2.50 | None |
MD simulations are instrumental in studying how a solute molecule interacts with its environment, such as water molecules or a biological receptor. nih.govnih.gov For this compound, simulations in an aqueous environment would reveal the structure and dynamics of its hydration shell. The urea and hydroxyl groups are expected to be strong hydrogen bond donors and acceptors, leading to tight binding with first-shell water molecules. mdpi.com Computational IR spectroscopy, derived from ab initio MD simulations, can even decompose spectral features to pinpoint the spatial extent of the solute's influence on the solvent's hydrogen bond network. mdpi.com
Simulations can also predict how this compound binds to a target protein, such as an enzyme or receptor. This process involves:
Docking : Placing the this compound molecule into the active site of a protein to find an initial plausible binding pose. scienceopen.com
Molecular Dynamics : Running an MD simulation of the protein-ligand complex, solvated in water, to assess the stability of the binding pose and observe any induced conformational changes. rsc.org
Free Energy Calculations : Using methods like accelerated MD (aMD) to compute the binding free energy, which quantifies the affinity of the ligand for the protein. nih.gov
These simulations provide detailed insights into the specific interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. scienceopen.com For example, simulations could reveal that the glucose part of the molecule interacts with polar residues in a binding pocket, while the urea moiety forms specific hydrogen bonds that anchor the ligand. The potential of mean force (PMF) can be calculated to describe the energy profile as the ligand binds to or unbinds from the receptor. nih.gov
Polymer brushes are systems where polymer chains are tethered at one end to a surface or a backbone. nih.gov When these chains are composed of or functionalized with this compound moieties, they are expected to be highly hydrophilic. Computational studies, particularly coarse-grained or all-atom MD simulations, can predict the behavior of these brushes.
Key properties that can be simulated include:
Brush Height and Morphology : Simulations can predict how the polymer chains extend from the surface in a given solvent, which depends on grafting density, chain length, and solvent quality.
Solvent Interaction : The hydrophilic nature of the this compound units would lead to strong interactions with water, causing the brush to swell and adopt an extended conformation.
Biomolecular Interaction : These brushes could be designed to resist non-specific protein adsorption due to the formation of a tightly bound hydration layer, a property that can be quantified through simulation by calculating the energy required to move a protein through the brush.
While direct computational studies on poly(this compound) brushes are not prominent in the literature, simulations on analogous systems like cellulose-grafted polymers or other hydrophilic polymer brushes provide a framework for how such investigations would be conducted. nih.gov The models would help in designing materials with specific surface properties, such as biocompatibility or controlled lubrication.
Quantum Chemical Calculations
Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide highly accurate information about the electronic structure of a molecule. lsu.edu These methods are essential for understanding chemical bonding, reactivity, and spectroscopic properties from first principles. northwestern.edupurdue.edu
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. redalyc.org It is well-suited for studying molecules the size of this compound.
Typical applications of DFT for this compound would include:
Geometry Optimization : Calculating the lowest-energy three-dimensional structure with high precision, providing accurate bond lengths, bond angles, and dihedral angles. redalyc.org
Vibrational Analysis : Computing the infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the glucose and urea functional groups. redalyc.org
Reaction Mechanisms : Investigating the pathways and energy barriers for chemical reactions, such as its hydrolysis or enzymatic degradation. For instance, DFT has been used to study the dehydration of glucose, revealing reaction pathways and the role of catalysts. wur.nlresearchgate.net
Table 2: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes, based on typical DFT (e.g., B3LYP/6-31G) calculations for similar molecules like glucose and urea.*
| Parameter | Calculated Value | Description |
|---|---|---|
| C=O Bond Length | 1.24 Å | Bond distance in the urea moiety. |
| C1-N Glycosidic Bond Length | 1.44 Å | The bond connecting the glucose and urea parts. |
| C=O Stretch Frequency | ~1680 cm-1 | Characteristic IR absorption for the urea carbonyl group. |
| O-H Stretch Frequency | 3300-3500 cm-1 | IR absorption band for the glucose hydroxyl groups. |
The choice of functional and basis set is critical in DFT calculations, as results can vary and must often be benchmarked against experimental data or higher-level computations. nih.gov
Understanding the electronic structure provides insight into the nature of chemical bonds and the distribution of electrons within a molecule. Quantum chemical methods can be used to analyze the molecular orbitals (MOs), which describe the regions where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions relate to the molecule's reactivity and electronic properties.
The chemical bonding in this compound can be analyzed using several techniques:
Natural Bond Orbital (NBO) Analysis : This method partitions the wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds, providing a clear chemical picture of bonding.
Quantum Theory of Atoms in Molecules (QTAIM) : This approach analyzes the topology of the electron density to define atoms and the bonds between them. up.ac.za The presence of a bond path and a bond critical point between two atoms is an indicator of a chemical bond, including weaker interactions like hydrogen bonds. up.ac.za
Projected Density of States (PDOS) : This analysis decomposes the total density of electronic states into contributions from individual atoms or orbitals. nih.gov For this compound, a PDOS calculation would show which atomic orbitals (e.g., from carbon, oxygen, nitrogen) contribute to the molecular orbitals at different energy levels, revealing the nature of the covalent bonding and hybridization. nih.gov
These analyses would quantify the covalent nature of the glycosidic C-N bond and the bonds within the glucose and urea moieties, as well as the strength and characteristics of the intramolecular hydrogen bonds that stabilize the molecule's structure.
Determination of Reaction Barriers and Transition State Structures
The formation of this compound, an N-glycoside, involves the reaction of glucose with urea. Computational studies, particularly those employing quantum chemical calculations, have been instrumental in elucidating the mechanisms and energetic landscapes of such reactions. The formation of the N-glycosidic bond, as in the case of Schiff base formation from hexoses and amines, generally proceeds through a multi-step pathway involving the formation of a carbinolamine intermediate followed by a dehydration step. bohrium.com
Theoretical investigations into related systems reveal key details about the transition states:
Carbinolamine Formation: This initial step involves the nucleophilic attack of a urea nitrogen atom on the carbonyl carbon of the open-chain form of glucose. This is often followed by a proton transfer, which can be catalyzed by a water molecule. bohrium.com
Computational studies on the decomposition of urea itself provide insight into the reactivity of one of the key reactants. These studies have calculated the free energy barriers for different degradation pathways, such as elimination and hydrolysis. The water-assisted elimination pathway for urea in aqueous solution has been shown to have a free energy barrier of approximately 25.3 kcal/mol, indicating the conditions and energy required for urea to participate in reactions. researchgate.net
While direct computational studies detailing the specific transition state structures for this compound formation are not extensively published, the principles are derived from these analogous systems. Furthermore, experimental kinetic investigations have been performed on the acid- and base-catalyzed anomerization of D-glucosylureas, which involves the interconversion between α and β anomers and proceeds through its own distinct transition states. researchgate.netacs.org The determination of kinetic isotope effects in related glycoside hydrolysis reactions is a powerful method used to experimentally probe and validate theoretical models of transition state structures. researchgate.net
In Silico Screening and Molecular Docking Studies
In silico methods, including molecular docking, are powerful tools for exploring the potential biological activities of chemical compounds and their derivatives. While this compound itself is a simple molecule, its derivatives have been subject to such computational evaluations.
Prediction of Enzyme-Ligand Binding Affinities for this compound Analogs
Computational studies have been conducted on derivatives synthesized directly from this compound to predict their binding affinities to potential biological targets. In one such study, a series of apioarabinofuranosyl pyrimidine (B1678525) nucleosides were synthesized using D-glucosylurea (B13730516) as a starting material. researchgate.net These novel nucleoside analogs were then evaluated for their potential as anticancer agents.
Molecular docking simulations were performed to predict the interactions of these this compound-derived compounds with cancer-related protein targets. Although specific binding affinity values (e.g., in kcal/mol or pKd) from this study are not detailed in the primary report, the research focused on identifying which derivatives had a notable growth-suppressive effect, implying favorable interactions with their intended targets. researchgate.net The results indicated a moderate cytotoxic effect for some derivatives against specific cancer cell lines, validating the use of this compound as a scaffold for generating potentially bioactive molecules. researchgate.net
Identification of Potential Molecular Targets and Inhibitors
The primary application of in silico screening and docking of this compound derivatives has been in the field of oncology. The goal of these computational studies is to identify potential molecular targets and to design inhibitors based on the this compound scaffold.
For the apioarabinofuranosyl pyrimidine nucleosides derived from this compound, the identified targets were key components in cancer cell proliferation pathways. The cytotoxic activity of the synthesized compounds was tested against a panel of human cancer cell lines, including:
Breast cancer (MCF7, MDA-MB-231) researchgate.net
Colon cancer (HCT116) researchgate.net
Ovarian cancer (OVCAR8) researchgate.net
The results showed that two of the synthesized compounds exhibited a moderate growth-suppressive effect specifically against the MCF7 luminal A breast cancer cell line. researchgate.net This suggests that the molecular targets within this specific cell type are susceptible to inhibition by these this compound-derived nucleosides. While the exact protein targets were not specified, this type of cell-based screening is a common first step that is often followed by more specific target identification and docking studies.
Table 1: this compound Derivatives and Their Investigated Biological Context
| Starting Material | Derivative Class | Investigated Activity | Potential Targets/Cell Lines | Reference |
|---|---|---|---|---|
| D-Glucosylurea | Apioarabinofuranosyl pyrimidines | Anticancer / Cytotoxic | MCF7, MDA-MB-231, HCT116, OVCAR8 | researchgate.net |
Beyond small molecule inhibitors, this compound has been used as a functional group in materials science. Polymer brushes with pendent this compound groups have been synthesized and studied, indicating another area where the molecular properties of this compound are of interest. acs.orgkyoto-u.ac.jp
Theoretical Analysis of Kinetic and Thermodynamic Parameters in this compound Systems
Theoretical analysis of kinetic and thermodynamic parameters provides fundamental insights into the stability, reactivity, and behavior of chemical systems. For this compound, such analyses have been approached through both direct experimental investigation of its kinetic properties and computational studies of its core components.
A key kinetic process for this compound in solution is anomerization. Kinetic investigations into the acid- and base-catalyzed anomerization of D-glucosylureas have been reported, demonstrating that while water alone is not an effective catalyst, the presence of an acid or base facilitates the establishment of an equilibrium mixture of anomers. researchgate.netacs.org
In the context of materials science, kinetic analysis has been applied to the polymerization of materials containing this compound. For instance, in surface-initiated reversible addition-fragmentation chain transfer (RAFT) polymerization, kinetic studies are used to ensure the reaction proceeds in a controlled manner. nih.gov For polymer brushes, including those functionalized with this compound groups, kinetic plots can confirm pseudo-first-order reaction kinetics and allow for the calculation of reaction rate constants and grafting densities. nih.gov
Thermodynamic parameters for systems involving this compound can be inferred from computational studies on its constituents.
Urea Solvation: Molecular dynamics studies of urea in aqueous solutions have been performed to understand the solvation process and the interactions between urea and water, which are fundamental to the thermodynamics of any reaction involving urea in water. acs.org
Urea Decomposition: Quantum mechanical calculations have been used to determine thermodynamic parameters for the decomposition of urea, providing data on the stability and reactivity of this precursor. researchgate.net
These theoretical and computational approaches are essential for understanding the behavior of this compound, from its fundamental chemical transformations like anomerization to its role as a functional component in more complex macromolecular systems.
Q & A
Basic Research Questions
Q. How can researchers establish the foundational biochemical properties of Glucosylurea (e.g., solubility, stability, and molecular weight)?
- Methodological Answer :
- Begin with spectroscopic techniques (NMR, FT-IR) to confirm molecular structure and purity .
- Assess solubility in aqueous and organic solvents via gradient solubility tests under controlled pH and temperature .
- Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to evaluate thermal stability.
- Document protocols rigorously to ensure reproducibility, as emphasized in experimental design guidelines .
Q. What are the best practices for synthesizing this compound with high yield and purity?
- Methodological Answer :
- Optimize reaction conditions (e.g., molar ratios, temperature, catalysts) using design-of-experiment (DoE) frameworks .
- Purify via column chromatography or recrystallization, validated by HPLC or mass spectrometry .
- Compare yields and purity metrics across trials to identify optimal protocols.
Q. How should researchers conduct an initial literature review to map existing knowledge on this compound?
- Methodological Answer :
- Use Google Scholar with advanced operators (e.g.,
"this compound" AND ("synthesis" OR "metabolism")) and limit results to the past 10 years . - Screen abstracts for relevance, prioritize peer-reviewed journals, and utilize the "Cited by" feature to track influential studies .
- Organize findings into a matrix categorizing key themes (e.g., synthesis routes, biological activity) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action in enzymatic inhibition be resolved?
- Methodological Answer :
- Replicate prior studies under standardized conditions (e.g., buffer pH, temperature, enzyme concentration) to isolate variables .
- Apply kinetic assays (e.g., Michaelis-Menten analysis) and compare inhibition constants (Ki) across studies .
- Use molecular docking simulations to predict binding interactions and validate with mutagenesis experiments .
- Address contradictions through meta-analysis frameworks, as suggested in data reconciliation guidelines .
Q. What experimental designs are suitable for investigating this compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Employ radiolabeled this compound (e.g., ¹⁴C) in rodent models to track absorption, distribution, and excretion via scintillation counting .
- Use LC-MS/MS for plasma concentration profiling and compartmental modeling to calculate half-life and bioavailability .
- Include control groups and statistical power analysis to ensure robustness, per FINER criteria for ethical and feasible research .
Q. How can researchers identify and validate novel biological targets of this compound?
- Methodological Answer :
- Perform high-throughput screening (HTS) against protein libraries or use CRISPR-Cas9 gene-editing to assess phenotypic changes .
- Validate hits with surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream pathway modulation .
- Cross-reference findings with transcriptomic or proteomic datasets to confirm target relevance .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values .
- Apply ANOVA or Kruskal-Wallis tests for multi-group comparisons, ensuring normality and homogeneity of variance .
- Report confidence intervals and effect sizes to enhance reproducibility, aligning with criteria for rigorous data interpretation .
Q. How should researchers address variability in this compound’s bioactivity across cell lines?
- Methodological Answer :
- Conduct sensitivity analyses using panels of cell lines (e.g., cancer vs. normal) to identify lineage-specific effects .
- Correlate activity with expression levels of putative targets via qPCR or immunohistochemistry .
- Document cell culture conditions (e.g., passage number, media composition) to mitigate confounding factors .
Tables for Methodological Reference
| Parameter | Analytical Technique | Purpose | Reference |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry (MS) | Confirm compound identity and purity | |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Assess decomposition temperature | |
| Binding Affinity | Surface Plasmon Resonance (SPR) | Quantify target-enzyme interactions | |
| Metabolite Profiling | LC-MS/MS | Track metabolic fate in biological systems |
Key Considerations for Researchers
- Literature Gaps : Use Google Scholar’s "Related articles" and citation tracking to identify underexplored areas (e.g., this compound’s role in neurodegenerative diseases) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Data Transparency : Share raw datasets and protocols in repositories to facilitate replication and meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
